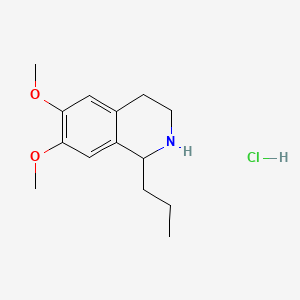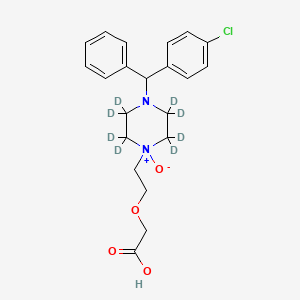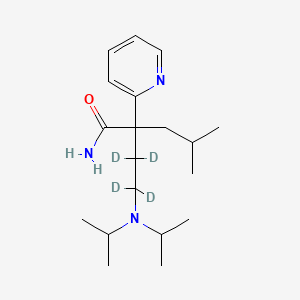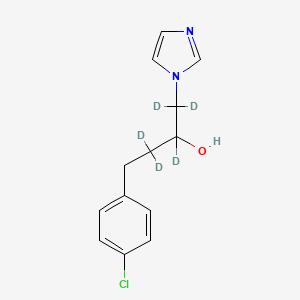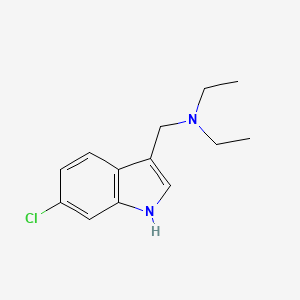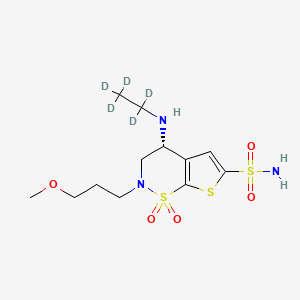
布林佐胺-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
布林佐拉胺-d5是布林佐拉胺的氘代形式,布林佐拉胺是碳酸酐酶II的强效抑制剂。该化合物主要用于科学研究,作为内标用于各种分析技术(如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS))中布林佐拉胺的定量分析。 布林佐拉胺-d5中的氘标记有助于在分析过程中将其与未标记的布林佐拉胺区分开 .
科学研究应用
布林佐拉胺-d5由于其独特的性质,被广泛用于科学研究。它的一些应用包括:
化学: 用于分析技术(如 GC-MS 和 LC-MS)中的内标,用于定量分析布林佐拉胺。
生物学: 用于涉及碳酸酐酶抑制剂的研究,以了解它们在各种生物过程中的作用。
医学: 用于药代动力学和药效学研究,以评估布林佐拉胺在生物系统中的行为。
作用机制
布林佐拉胺-d5通过抑制碳酸酐酶II发挥作用,碳酸酐酶II是一种催化二氧化碳可逆水合的酶。这种抑制减少了碳酸氢根离子和质子的产生,导致眼压降低。 布林佐拉胺-d5的分子靶点包括碳酸酐酶II的活性位点,它在该位点结合并阻止酶正常发挥作用 .
生化分析
Biochemical Properties
Brinzolamide-d5 interacts with the enzyme carbonic anhydrase II (CA-II), which is found in various tissues including the eyes . The inhibition of CA-II by Brinzolamide-d5 reduces the rate of aqueous humor formation, consequently lowering intraocular pressure .
Cellular Effects
Brinzolamide-d5 has a significant impact on various types of cells, particularly those in the eye. It reduces the rate of aqueous humor formation in the ciliary processes of the eye, thereby reducing intraocular pressure . This effect is particularly beneficial in the management of conditions such as open-angle glaucoma and ocular hypertension .
Molecular Mechanism
The molecular mechanism of action of Brinzolamide-d5 involves its binding to carbonic anhydrase II (CA-II), inhibiting the enzyme’s activity . This inhibition reduces the rate of formation of bicarbonate ions, leading to a subsequent reduction in sodium and fluid transport . This ultimately results in a decrease in the production of aqueous humor and a reduction in intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, Brinzolamide-d5 has been shown to provide significantly greater intraocular pressure (IOP)-lowering efficacy over 3–6 months than either of its individual components alone . This indicates the stability of Brinzolamide-d5 and its long-term effects on cellular function.
Metabolic Pathways
Brinzolamide-d5 is metabolically inactivated predominantly in the liver through oxidative O- and N-dealkylation by cytochrome P450 isoenzymes . The major metabolite found in whole human blood (but not in plasma) is N-desethyl-brinzolamide, which binds predominantly to CA-I in erythrocytes .
Transport and Distribution
After topical ocular instillation in rabbits, Brinzolamide-d5 was readily absorbed in the conjunctiva, cornea, iris, ciliary body, aqueous humor, lens, choroid, and retina, reaching peak concentrations in the anterior eye segment tissues within 0.5–2 hours .
Subcellular Localization
Given its role as a carbonic anhydrase inhibitor and its effects on intraocular pressure, it is likely that Brinzolamide-d5 localizes to areas where carbonic anhydrase II is present, such as the ciliary processes of the eye .
准备方法
合成路线和反应条件
布林佐拉胺-d5的合成涉及将氘原子掺入布林佐拉胺分子中。这通常通过一系列化学反应来实现,这些反应将氢原子替换为氘。该过程从布林佐拉胺核心结构的合成开始,然后选择性地引入氘原子。在此过程中常用的试剂包括氘代溶剂和氘气。 反应条件通常涉及控制温度和压力,以确保氘的有效掺入 .
工业生产方法
布林佐拉胺-d5的工业生产遵循类似的合成路线,但规模更大。该过程针对高收率和高纯度进行了优化,通常涉及先进的技术,例如连续流动反应器和自动化合成系统。 质量控制措施十分严格,以确保产品在研究应用中的一致性和可靠性 .
化学反应分析
反应类型
布林佐拉胺-d5会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 该反应涉及添加氢气或去除氧气。常见的还原剂包括硼氢化钠和氢化铝锂。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在室温或略微升高的温度下进行。
还原: 硼氢化钠,氢化铝锂;通常在惰性气氛下进行,以防止不必要的副反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,布林佐拉胺-d5的氧化可能生成亚砜或砜,而还原可能生成相应的醇或胺 .
相似化合物的比较
类似化合物
乙酰唑胺: 另一种碳酸酐酶抑制剂,用于治疗青光眼和其他疾病。
多佐拉胺: 与布林佐拉胺相似,用于眼药水以降低眼压。
甲唑胺: 另一种碳酸酐酶抑制剂,在医学上有类似的应用.
布林佐拉胺-d5的独特性
布林佐拉胺-d5的独特性在于它的氘标记,这在分析应用中提供了独特的优势。 氘原子的存在允许对非标记化合物进行精确的定量和区分,使其成为研究和开发中不可估量的工具 .
属性
IUPAC Name |
(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKCZRJWPKOAR-RQTACTIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
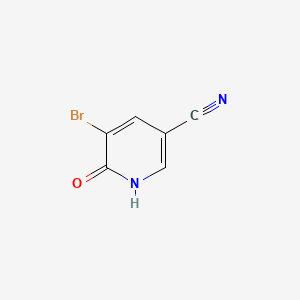
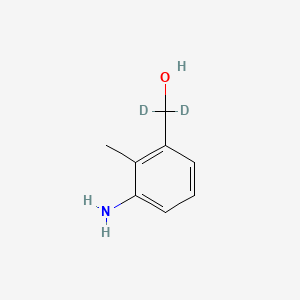
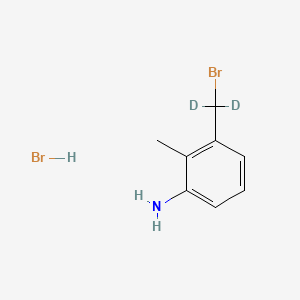
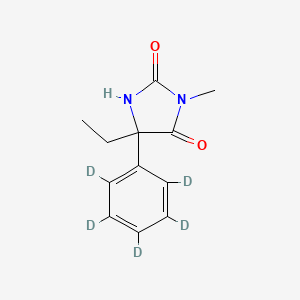
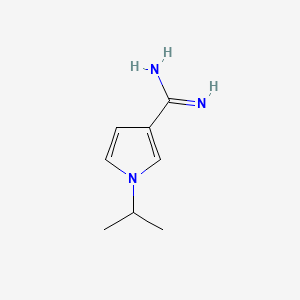
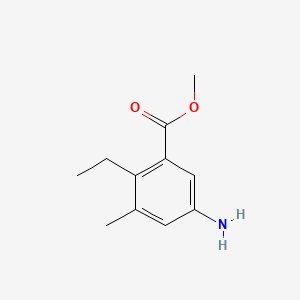
![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)
